Home > Products > Building Blocks P9183 > 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one
1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one - 17429-36-6

1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Catalog Number: EVT-1192078
CAS Number: 17429-36-6
Molecular Formula: C13H14O
Molecular Weight: 186.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(1,1′-Biphenyl)-4-yl]-N-benzylacetamide

Compound Description: This compound is identified as the pharmacophore of the KX chemotype, which is a class of compounds known for their activity as kinase inhibitors. [] Structural modifications of this compound, particularly replacing the outer ring of the biphenyl system with a heterocyclic ring, were explored to study structure-activity relationships (SAR).

Relevance: This compound shares the core biphenyl structure with 1-methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. The difference lies in the substitution pattern on the second phenyl ring and the presence of the acetamide side chain. Understanding the SAR of this compound can provide insights into the potential biological activity of 1-methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one and guide further modifications for drug development. []

2-(1-((2′-(1H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)2-butyl-1,6 –dihydro-4-methyl-6-oxo-pyrimidin-5-yl)-N,N-dimethylacetamide

Compound Description: This compound was identified as a major oxidative degradation impurity in fimasartan drug substance. [] It was isolated and characterized using various spectroscopic techniques.

1-((2′-(1H-Diazirin-3-yl)-[1,1′-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid

Compound Description: This compound was identified as a degradation product of azilsartan, an angiotensin II receptor blocker. [] It was characterized using liquid chromatography-mass spectrometry (LC-MS).

2-Oxo-3-((2′-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1′-biphenyl]-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Compound Description: This compound is another degradation product of azilsartan, identified and characterized using LC-MS. []

Relevance: This compound shares the common biphenyl structure with 1-methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. The presence of the oxadiazole, benzimidazole, and carboxylic acid moieties differentiates its structure and function. [] The identification of this compound alongside the previous example reinforces the potential for degradation pathways affecting the biphenyl moiety in 1-methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. []

3′-[[(2-Cyclopentyl-2,3-dihydro-6,7-dimethyl-1-oxo-1H-inden-5-yl)oxy]methyl]-[1,1′-biphenyl]-4-carboxylic acid (BINA)

Compound Description: BINA is a metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator. [] It has shown efficacy in improving MK-801-induced impairment of social memory in rats, suggesting potential therapeutic applications for cognitive dysfunction in schizophrenia.

Relevance: BINA is structurally related to 1-methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one through the presence of the biphenyl unit. Although BINA has a more complex structure with additional rings and substituents, the shared biphenyl core highlights a common structural element that might be relevant to the biological activity of both compounds. []

(R)-3′-[[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino]-[1,1′-biphenyl]-3-carboxylic acid (GW427353; solabegron)

Compound Description: Solabegron is a novel, selective β3-adrenergic receptor (AR) agonist. [] It has shown efficacy in evoking bladder relaxation and increasing micturition reflex threshold in dogs, suggesting potential therapeutic applications for overactive bladder.

Relevance: Solabegron is also structurally related to 1-methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one through the presence of the biphenyl unit. Despite significant structural differences due to the presence of amine and carboxylic acid functionalities, the shared biphenyl core emphasizes a common structural feature that could be relevant to the pharmacological activity of both compounds. []

2-Butyl-4-chloro-1,6-dihydro-6-methyl-1-[[2′-(1H-tetrazol-5-yl)[1, 1′-biphenyl]-4-yl]methyl]pyrimidine-5-carboxylic acid

Compound Description: This dihydropyrimidine derivative is a potent angiotensin II (AII) receptor antagonist. [] It exhibits high affinity for the AII receptor (Ki = 1.0 nM), comparable to or better than losartan.

Relevance: This compound features the biphenyl unit as a key structural element, similar to 1-methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. The presence of the tetrazole, pyrimidine, and carboxylic acid moieties, along with various substituents, contributes to its AII receptor antagonist activity. [] The shared biphenyl core highlights a common structural motif that could be relevant for the interaction with biological targets. []

2-Butyl-4-chloro-1,6-dihydro-6-methyl-1-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-5-pyrimidinecarboxylic acid, ethyl ester

Compound Description: This compound is a dihydropyrimidine derivative structurally related to the previous compound. [] It is a potent AII receptor antagonist with a Ki value of 8.3 nM. It also demonstrates antihypertensive activity in spontaneously hypertensive rats upon oral administration.

Relevance: Like the previous example, this compound contains the biphenyl core present in 1-methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one. The presence of the tetrazole, pyrimidine, and carboxylic acid ethyl ester groups, along with various substituents, contribute to its AII receptor antagonist activity. [] The shared biphenyl core suggests a potential for similar pharmacophore features between the two compounds. []

2-Butyl-6-chloro-1,4-dihydro-4,4-dimethyl-1-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-5-pyrimidinecarboxylic acid, ethyl ester

Compound Description: This dihydropyrimidine derivative is another potent AII receptor antagonist, exhibiting a Ki value of 1.1 nM. []

1-[[2′-(4,5-Dihydro-5-oxo-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylic acid (Azilsartan)

Compound Description: Azilsartan is a non-peptide angiotensin II receptor antagonist used for treating hypertension. [] It is marketed as a prodrug, azilsartan medoxomil.

Relevance: Azilsartan is structurally related to 1-methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one due to the presence of the biphenyl core in its structure. The benzimidazole, oxadiazolone, and carboxylic acid moieties confer its specific pharmacological activity. [] Despite the additional structural features, the shared biphenyl unit highlights a common building block that might be relevant to their overall molecular properties. []

Synthesis Analysis

The synthesis of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one can be achieved through several methods, with one common approach being the Friedel-Crafts acylation. This method involves the reaction of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Key Parameters for Synthesis

  • Reaction Conditions:
    • Anhydrous environment
    • Temperature range: 0-5 °C
  • Yield Optimization: Maintaining low temperatures enhances yield and selectivity during the acylation process.

Industrial production may involve similar methodologies but optimized for scale and cost efficiency.

Molecular Structure Analysis

The molecular structure of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one features a biphenyl core with a ketone group at one end and a methyl group attached to the second carbon atom in the ring system.

Structural Characteristics

  • InChI Key: NTASQMWLMVNJSS-UHFFFAOYSA-N
  • Bonding Information: The compound exhibits typical bond lengths and angles consistent with aromatic compounds. The carbonyl (C=O) group introduces polarity, influencing its reactivity and interactions with other molecules.

Crystallographic studies reveal that the molecular packing is stabilized by various intermolecular interactions, including hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one participates in several chemical reactions:

Notable Reactions

  • Oxidation: Can be oxidized to form corresponding carboxylic acids using reagents like potassium permanganate or chromium trioxide.
  • Reduction: The ketone group can be reduced to an alcohol using lithium aluminum hydride.

Reaction Conditions

Common reagents include acidic or basic environments, with solvents like dichloromethane or ethanol often employed. Controlled temperatures are essential to ensure desired product formation.

Mechanism of Action

The mechanism of action for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one largely depends on its interactions within biological systems. It may influence metabolic pathways or signaling processes by interacting with specific enzymes or receptors.

Interaction Dynamics

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one include:

  • Appearance: Colorless crystalline solid
  • Melting Point: Approximately 78 °C
  • Boiling Point: Approximately 168 °C
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but insoluble in water.

These properties are critical for understanding its behavior in various applications and reactions.

Applications

The scientific applications of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one are diverse:

  • Organic Synthesis: Acts as an intermediate for synthesizing more complex organic compounds.
  • Pharmaceutical Research: Investigated for its potential biological effects and interactions within metabolic pathways.
  • Material Science: Used in developing specialty materials due to its unique chemical properties.

Properties

CAS Number

17429-36-6

Product Name

1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

IUPAC Name

4-methyl-4-phenylcyclohex-2-en-1-one

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C13H14O/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3

InChI Key

NTASQMWLMVNJSS-UHFFFAOYSA-N

SMILES

CC1(CCC(=O)C=C1)C2=CC=CC=C2

Canonical SMILES

CC1(CCC(=O)C=C1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.